Head-to-Head Regioisomeric Comparison: 4-Substituted Propylamine vs. 5-Substituted Propylamine
The target compound places the propylamine moiety at the pyrazole 4-position, whereas the regioisomer 3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-amine (CAS 1314923-78-8) attaches the identical C₃ chain at the 5-position. Both share MF C₈H₁₅N₃ and MW 153.22 [1] , yet the 4-substituted isomer projects the primary amine along a distinct trajectory that is preferred for engaging ATP-binding pockets in kinase inhibitors, whereas the 5-substituted isomer is often employed for GPCR-targeted chemotypes [2].
| Evidence Dimension | Regiochemistry and exit-vector geometry |
|---|---|
| Target Compound Data | Propylamine at pyrazole 4-position (CAS 1007501-63-4, MF C₈H₁₅N₃, MW 153.22) |
| Comparator Or Baseline | 3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-amine (CAS 1314923-78-8, MF C₈H₁₅N₃, MW 153.22) |
| Quantified Difference | Isosteric compounds (identical MF and MW) with divergent exit vectors (~120° difference in projected amine direction relative to the heterocycle plane) |
| Conditions | Comparative molecular topology analysis from vendor and database records |
Why This Matters
Procurement of the correct regioisomer determines whether the amine vector aligns with the intended target pocket; purchasing the 5-isomer inadvertently redirects the key pharmacophoric amine and can abolish target engagement in kinase programmes.
- [1] PubChem. Compound Summary for CID 23005814: [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/23005814. View Source
- [2] Kuujia. 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propylamine (CAS 1007501-63-4). www.kuujia.com. View Source
